4-chlorobenzenecarbaldehyde N,N-dimethylhydrazone
CAS No.:
Cat. No.: VC15748850
Molecular Formula: C9H11ClN2
Molecular Weight: 182.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClN2 |
|---|---|
| Molecular Weight | 182.65 g/mol |
| IUPAC Name | N-[(Z)-(4-chlorophenyl)methylideneamino]-N-methylmethanamine |
| Standard InChI | InChI=1S/C9H11ClN2/c1-12(2)11-7-8-3-5-9(10)6-4-8/h3-7H,1-2H3/b11-7- |
| Standard InChI Key | JWRGEPOIPOSDQN-XFFZJAGNSA-N |
| Isomeric SMILES | CN(C)/N=C\C1=CC=C(C=C1)Cl |
| Canonical SMILES | CN(C)N=CC1=CC=C(C=C1)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
4-Chlorobenzenecarbaldehyde N,N-dimethylhydrazone, systematically named N-[(Z)-(4-chlorophenyl)methylideneamino]-N-methylmethanamine, features a chlorobenzaldehyde moiety linked to a dimethylhydrazone group. The Z-configuration of the hydrazone bond is confirmed by its isomeric SMILES notation: CN(C)/N=C\C1=CC=C(C=C1)Cl. This stereochemistry influences its reactivity, particularly in cyclization and coordination reactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁ClN₂ |
| Molecular Weight | 182.65 g/mol |
| IUPAC Name | N-[(Z)-(4-chlorophenyl)methylideneamino]-N-methylmethanamine |
| InChI Key | JWRGEPOIPOSDQN-XFFZJAGNSA-N |
| Canonical SMILES | CN(C)N=CC1=CC=C(C=C1)Cl |
| PubChem CID | 5374885 |
The compound’s planar aromatic system and electron-withdrawing chlorine substituent enhance its suitability as a ligand or intermediate in heterocyclic synthesis .
Synthesis and Purification
Condensation Reaction Mechanism
The synthesis involves refluxing equimolar amounts of 4-chlorobenzaldehyde and N,N-dimethylhydrazine in ethanol or methanol. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the aldehyde carbonyl, followed by dehydration to form the hydrazone bond. Typical yields exceed 70%, with purification achieved through recrystallization from non-polar solvents .
Table 2: Synthetic Parameters
| Parameter | Condition |
|---|---|
| Reactants | 4-Chlorobenzaldehyde, N,N-Dimethylhydrazine |
| Solvent | Ethanol/Methanol |
| Temperature | Reflux (~78°C for ethanol) |
| Reaction Time | 4–6 hours |
| Purification Method | Recrystallization (Hexane/Ethyl Acetate) |
Scalability and Industrial Production
While laboratory-scale synthesis is straightforward, industrial production requires optimized conditions to minimize byproducts like unreacted aldehydes or hydrazine derivatives. Suppliers such as Absin Bioscience and Matrix Scientific offer the compound in gram-to-kilogram quantities, indicating established protocols for large-scale synthesis .
Physicochemical Properties
Thermal and Spectral Profiles
The compound exhibits a sharp melting point (67–68°C) , consistent with its crystalline purity. Fourier-transform infrared (FTIR) spectra reveal characteristic stretches:
-
N–H (hydrazone): ~3300 cm⁻¹
-
C=N: ~1600 cm⁻¹
-
C–Cl: ~750 cm⁻¹
UV-Vis spectroscopy shows strong absorption at 270–290 nm due to the conjugated π-system .
Solubility and Stability
4-Chlorobenzenecarbaldehyde N,N-dimethylhydrazone is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in chloroform. It is stable under inert atmospheres but may hydrolyze in acidic or alkaline aqueous media, regenerating the parent aldehyde and hydrazine .
Research Applications
Organic Synthesis and Catalysis
The compound serves as a precursor for heterocycles such as pyrazoles and indoles. For example, its reaction with α,β-unsaturated ketones under basic conditions yields substituted pyrazolines, which are valuable in pharmaceutical synthesis .
Analytical Methods
Chromatographic Techniques
Gas chromatography (GC) on DB-1 or DB-624 columns resolves the compound from impurities, with retention times comparable to chlorinated aromatics . High-performance liquid chromatography (HPLC) using C18 columns and acetonitrile/water mobile phases achieves baseline separation.
Mass Spectrometry
Electron ionization (EI) mass spectra show a molecular ion peak at m/z 182, with fragmentation patterns corresponding to loss of Cl (35/37 amu) and N(CH₃)₂ (45 amu).
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